2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Paeoniflorin can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis involves multiple steps, starting from simple organic compounds and progressing through a series of reactions to form the final product . The biosynthesis pathway in plants involves the conversion of isopentenyl pyrophosphate and dimethylallyl diphosphate into monoterpene glycosides .
Industrial Production Methods: Industrial production of paeoniflorin typically involves extraction from the roots of Paeonia lactiflora. The extraction process includes drying, grinding, and solvent extraction, followed by purification using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Paeoniflorin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of paeoniflorin, which may exhibit different pharmacological properties .
Scientific Research Applications
Paeoniflorin has a wide range of applications in scientific research:
Mechanism of Action
Paeoniflorin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways.
Neuroprotective: Modulates neurotransmitter levels and protects against neuroinflammation.
Immunoregulatory: Enhances immune response by regulating the activity of immune cells.
Comparison with Similar Compounds
Paeoniflorin is unique among monoterpene glycosides due to its specific pharmacological profile. Similar compounds include:
Oxypaeoniflorin: A derivative of paeoniflorin with enhanced anti-inflammatory properties.
Benzoylpaeoniflorin: Exhibits similar pharmacological activities but with different potency and bioavailability.
Paeoniflorin stands out due to its broad spectrum of biological activities and its potential for therapeutic applications .
Properties
CAS No. |
146028-74-2 |
---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2 |
InChI Key |
PIDOIRCVMOYRIQ-UHFFFAOYSA-N |
SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
Pentalene, octahydro-2,5-dinitro- (9CI) |
Origin of Product |
United States |
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